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Compound of Interest

Compound Name: 3,3,5-Trimethyloctane

Cat. No.: B14561578 Get Quote

This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 3,3,5-trimethyloctane. It is intended for

researchers, scientists, and professionals in drug development who require a comprehensive

understanding of the spectral characteristics of this branched alkane. This document outlines

predicted spectral data based on established principles of spectroscopy and provides

standardized experimental protocols for data acquisition.

Predicted Spectral Data
Due to the limited availability of public experimental spectra for 3,3,5-trimethyloctane, the

following data are predicted based on its chemical structure and well-established spectroscopic

principles for alkanes.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of

organic molecules.

1.1.1. Predicted ¹H NMR Data

The proton NMR spectrum of 3,3,5-trimethyloctane is expected to show a complex pattern of

overlapping signals, characteristic of branched alkanes. Protons in alkanes typically resonate in

the upfield region of the spectrum, generally between 0.5 and 2.0 ppm. The chemical shifts are

influenced by the local electronic environment and the degree of substitution.
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Integration

CH₃ (C1, C8) ~0.9 Triplet 6H

CH₂ (C2) ~1.2-1.4 Quartet 2H

CH₃ (on C3) ~0.9 Singlet 6H

CH₂ (C4) ~1.1-1.3 Multiplet 2H

CH (C5) ~1.4-1.6 Multiplet 1H

CH₃ (on C5) ~0.8-0.9 Doublet 3H

CH₂ (C6) ~1.1-1.3 Multiplet 2H

CH₂ (C7) ~1.1-1.3 Multiplet 2H

1.1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments within

the molecule.

Carbon Predicted Chemical Shift (δ, ppm)

C1, C8 ~14

C2 ~35-40

C3 ~30-35 (quaternary)

CH₃ (on C3) ~25-30

C4 ~40-45

C5 ~30-35

CH₃ (on C5) ~20-25

C6 ~35-40

C7 ~20-25

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14561578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1.2. Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by absorptions corresponding to C-H and C-C

bond vibrations.

Vibrational Mode
Predicted Frequency
(cm⁻¹)

Intensity

C-H Stretch (sp³ C-H) 2850-3000 Strong

C-H Bend (CH₃ and CH₂) 1450-1470 Medium

C-H Bend (CH₃ umbrella

mode)
1370-1380 Medium

C-C Stretch 800-1200 Weak to Medium

1.3. Mass Spectrometry (MS)

Mass spectrometry of alkanes typically results in fragmentation of the parent molecule. The

fragmentation pattern is dictated by the stability of the resulting carbocations.

m/z Predicted Fragment Relative Abundance

156 [M]⁺ (Molecular Ion) Low to absent

141 [M-CH₃]⁺ Low

127 [M-C₂H₅]⁺ Moderate

99 [M-C₄H₉]⁺ Moderate

85 [C₆H₁₃]⁺ High

71 [C₅H₁₁]⁺ High

57 [C₄H₉]⁺ Very High (Base Peak)

43 [C₃H₇]⁺ High

Experimental Protocols
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The following are general experimental protocols for obtaining spectral data for a liquid alkane

such as 3,3,5-trimethyloctane.

2.1. NMR Spectroscopy

Sample Preparation: A small amount of 3,3,5-trimethyloctane is dissolved in a deuterated

solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane

(TMS) may be added as an internal standard (δ = 0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire

the spectra.

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 90°

pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with

singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer

relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance

of ¹³C and its longer relaxation times.

2.2. Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat

liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the IR beam path, and the sample spectrum is acquired. The final

spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

A typical spectral range is 4000 to 400 cm⁻¹.

2.3. Mass Spectrometry (MS)

Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a

gas chromatograph (GC-MS) for separation from any impurities, or by direct injection.
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Ionization: Electron Ionization (EI) is a common method for alkanes. The sample is

bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or other sensitive detector records the abundance of each

ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound.
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Workflow for Spectral Analysis of 3,3,5-Trimethyloctane
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Structural Elucidation
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Caption: Workflow for the spectral analysis of 3,3,5-trimethyloctane.

To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 3,3,5-
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[https://www.benchchem.com/product/b14561578#spectral-data-for-3-3-5-trimethyloctane-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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